5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid
Overview
Description
5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.
Result of Action
Given that indole derivatives are known to possess various biological activities , it can be inferred that the compound may have diverse effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in the metabolism of tryptophan, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase . These interactions can modulate the levels of serotonin and other metabolites, impacting various physiological processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce G1 cell cycle arrest in certain cancer cell lines, thereby inhibiting cell proliferation . Additionally, it can modulate the expression of genes involved in apoptosis and cell survival, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific receptors and enzymes, leading to their activation or inhibition. For instance, it has been shown to inhibit the activity of certain protein kinases, thereby affecting downstream signaling pathways . Additionally, it can modulate the expression of genes involved in metabolic processes, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be significant, with prolonged exposure leading to changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and the levels of key metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, facilitating its accumulation in specific tissues . This selective distribution can impact its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can further influence its localization and activity, directing it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions for synthesizing this compound may include the use of acetic acid and hydrochloric acid under reflux .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
5-Hydroxyindoleacetic acid: A metabolite of serotonin.
1-Methylindole-3-carboxylic acid: Another indole derivative with distinct biological activities.
Uniqueness
5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-hydroxy-1,2-dimethylindole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-10(11(14)15)8-5-7(13)3-4-9(8)12(6)2/h3-5,13H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXLSAKWTZREQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359029 | |
Record name | 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25888-01-1 | |
Record name | 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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